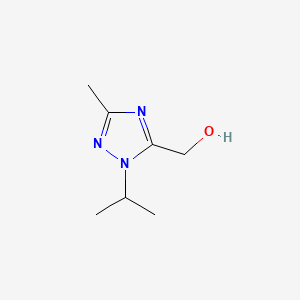
(1-Isopropyl-3-methyl-1H-1,2,4-triazol-5-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methyl-1-(1-methylethyl)-1H-1,2,4-triazole-5-methanol is an organic compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This specific compound is characterized by the presence of a methyl group, an isopropyl group, and a hydroxymethyl group attached to the triazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-1-(1-methylethyl)-1H-1,2,4-triazole-5-methanol typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 3-methyl-1-(1-methylethyl)-1H-1,2,4-triazole with formaldehyde in the presence of a base to introduce the hydroxymethyl group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions such as temperature, pressure, and reactant concentrations. This allows for the efficient and scalable production of the compound with high purity.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-1-(1-methylethyl)-1H-1,2,4-triazole-5-methanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The triazole ring can be reduced under specific conditions to yield corresponding dihydro derivatives.
Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide (NaOH).
Major Products Formed
Oxidation: 3-Methyl-1-(1-methylethyl)-1H-1,2,4-triazole-5-carboxylic acid.
Reduction: Dihydro derivatives of the triazole ring.
Substitution: Various substituted triazole derivatives depending on the substituent introduced.
Scientific Research Applications
3-Methyl-1-(1-methylethyl)-1H-1,2,4-triazole-5-methanol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent due to the triazole ring’s known biological activity.
Medicine: Explored for its potential use in pharmaceuticals, particularly as an antifungal or antiviral agent.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-Methyl-1-(1-methylethyl)-1H-1,2,4-triazole-5-methanol involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, inhibiting their activity. This inhibition can disrupt essential biological processes in microorganisms, leading to their death or reduced virulence. The exact molecular targets and pathways involved depend on the specific application and the organism being targeted.
Comparison with Similar Compounds
Similar Compounds
1H-1,2,4-Triazole-3-methanol: Lacks the methyl and isopropyl groups, resulting in different chemical properties and biological activity.
3-Methyl-1H-1,2,4-triazole-5-methanol: Similar structure but without the isopropyl group.
1-(1-Methylethyl)-1H-1,2,4-triazole-5-methanol: Similar structure but without the methyl group.
Uniqueness
3-Methyl-1-(1-methylethyl)-1H-1,2,4-triazole-5-methanol is unique due to the combination of its substituents, which confer specific chemical and biological properties. The presence of both the methyl and isopropyl groups can enhance its lipophilicity and ability to interact with hydrophobic pockets in enzymes or receptors, potentially increasing its efficacy as a bioactive compound.
Properties
Molecular Formula |
C7H13N3O |
|---|---|
Molecular Weight |
155.20 g/mol |
IUPAC Name |
(5-methyl-2-propan-2-yl-1,2,4-triazol-3-yl)methanol |
InChI |
InChI=1S/C7H13N3O/c1-5(2)10-7(4-11)8-6(3)9-10/h5,11H,4H2,1-3H3 |
InChI Key |
FMBIZFARJATANR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=N1)CO)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


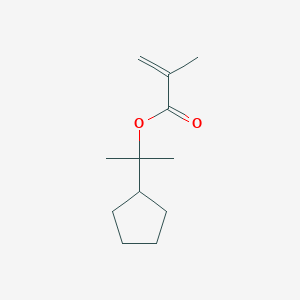
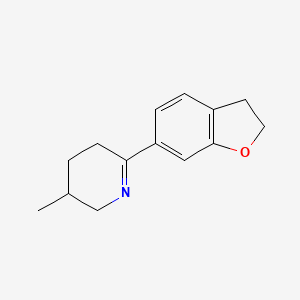
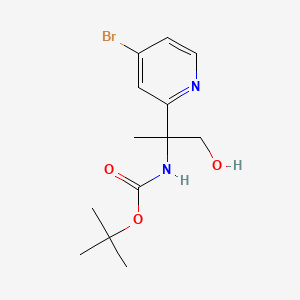

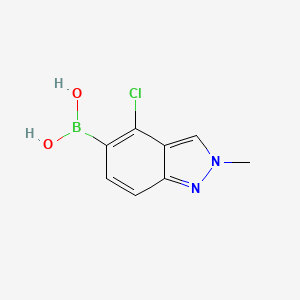
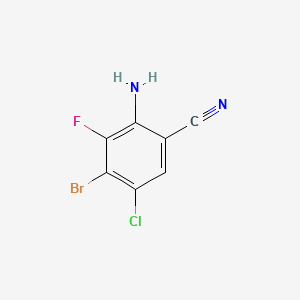

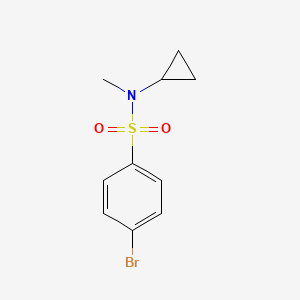
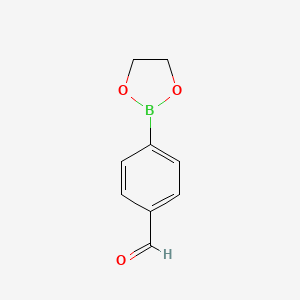
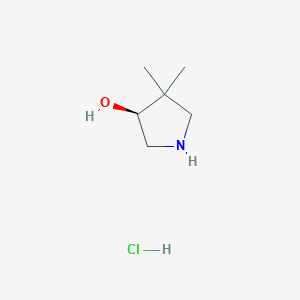
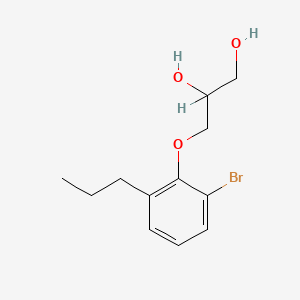
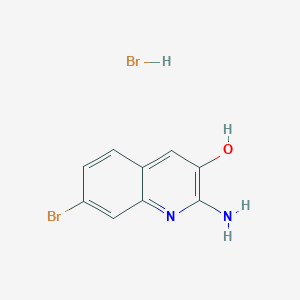
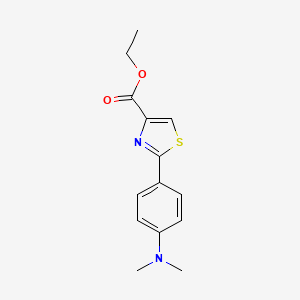
amino}methyl)furan-3-carboxylate](/img/structure/B13935784.png)
